2-Chloro-4-methoxy-6-nitrophenol
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Overview
Description
2-Chloro-4-methoxy-6-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. These compounds are characterized by the presence of chlorine, nitro, and hydroxyl groups attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-nitrophenol typically involves the nitration of 2-Chloro-4-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles such as sodium methoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine and methoxy groups can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-4-methoxy-6-nitrophenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other chlorinated nitrophenols, the methoxy group can enhance its solubility and potentially its efficacy in certain applications .
Properties
CAS No. |
206872-04-0 |
---|---|
Molecular Formula |
C7H6ClNO4 |
Molecular Weight |
203.58 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-nitrophenol |
InChI |
InChI=1S/C7H6ClNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |
InChI Key |
JFBLDMPFZLVCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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